REACTION_CXSMILES
|
[Br:1][C:2]([N+:7]([O-:9])=[O:8])([CH2:5][OH:6])[CH2:3][OH:4].[CH3:10][C:11]([CH3:13])=O.B(F)(F)F.CCOCC.C(=O)(O)[O-].[Na+]>>[Br:1][C:2]1([N+:7]([O-:9])=[O:8])[CH2:5][O:6][C:11]([CH3:13])([CH3:10])[O:4][CH2:3]1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
BrC(CO)(CO)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0.5 mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Type
|
CUSTOM
|
Details
|
with magnetic stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
3-necked flask equipped
|
Type
|
ADDITION
|
Details
|
was added 20 g
|
Type
|
CUSTOM
|
Details
|
was 15° C
|
Type
|
CUSTOM
|
Details
|
rose to 47° C.
|
Type
|
ADDITION
|
Details
|
dropped to 35° C. over a period of 10 minutes
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
The reaction mixture was then poured into 150 ml
|
Type
|
FILTRATION
|
Details
|
The solids were filtered
|
Type
|
WASH
|
Details
|
washed with 200 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
acetone, dried
|
Type
|
DISSOLUTION
|
Details
|
of crude material was dissolved in 150 ml
|
Type
|
FILTRATION
|
Details
|
of hot hexane and filtered
|
Type
|
TEMPERATURE
|
Details
|
On cooling
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1(COC(OC1)(C)C)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 40% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |